2,3,7,7,12,13,17,18-Octaethyl-8-oxo-7,8-dihydro-21H,23H-porphine platinum (II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pt(II) Octaethylporphine ketone is synthesized through a series of chemical reactions involving the coordination of platinum with octaethylporphine. The synthetic route typically involves the following steps:
Synthesis of Octaethylporphine: This involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst.
Chemical Reactions Analysis
Pt(II) Octaethylporphine ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced platinum species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pt(II) Octaethylporphine ketone has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Pt(II) Octaethylporphine ketone involves its phosphorescent properties. When exposed to light, the compound absorbs energy and enters an excited state. In the presence of oxygen, the excited state is quenched, leading to a measurable decrease in phosphorescence . This property allows it to function as an oxygen sensor, providing real-time measurements of oxygen levels in various environments .
Comparison with Similar Compounds
Pt(II) Octaethylporphine ketone is unique due to its specific phosphorescent properties and its ability to function as an oxygen probe. Similar compounds include:
Pt(II) Octaethylporphyrin: Another platinum-bound porphyrin with similar applications but different structural properties.
Pt(II) Tetraphenylporphyrin: A compound with similar phosphorescent properties but different ligand structures.
These compounds share some functional similarities but differ in their chemical structures and specific applications, highlighting the uniqueness of Pt(II) Octaethylporphine ketone .
Properties
Molecular Formula |
C36H44N4OPt |
---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+) |
InChI |
InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |
InChI Key |
DKPOGYJJFLIBKP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.